molecular formula C7H11NO5S B1429603 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid CAS No. 1417695-29-4

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Cat. No.: B1429603
CAS No.: 1417695-29-4
M. Wt: 221.23 g/mol
InChI Key: POSRCUWTKPXGRP-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a chemical compound with the molecular formula C7H11NO5S and a molecular weight of 221.23 g/mol . It is characterized by the presence of a piperidine ring with two keto groups at positions 2 and 6, an ethane chain, and a sulfonic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid typically involves the reaction of piperidine derivatives with sulfonic acid reagents under controlled conditions. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of Keto Groups: The keto groups at positions 2 and 6 can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Ethane Chain: The ethane chain can be attached via alkylation reactions using ethyl halides or ethylene oxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while reduction can produce hydroxylated piperidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid typically involves:

  • Formation of the Piperidine Ring : Cyclization of precursors like 1,5-diaminopentane.
  • Introduction of Keto Groups : Oxidation using agents such as potassium permanganate or chromium trioxide.
  • Attachment of Ethane Chain : Alkylation with ethyl halides or ethylene oxide.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and is used as a reagent in various chemical reactions. Its sulfonic acid group enhances its reactivity in substitution reactions, allowing for the introduction of other functional groups.

Biology

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonic acid group likely facilitates strong interactions with enzyme active sites, potentially altering their function.

Table 1: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC₅₀ (µM)
Protein Kinase ACompetitive5.0
CyclooxygenaseNon-competitive10.0
AcetylcholinesteraseMixed15.0

This table summarizes the inhibition potency of the compound on various enzyme targets, indicating its potential therapeutic applications in metabolic diseases .

Medicine

The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting diseases such as cancer and chronic inflammatory conditions. Its ability to modulate protein interactions makes it a candidate for developing drugs that target specific pathways in disease processes .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of various derivatives including this compound. The results demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Case Study 2: Cancer Research

Research has shown that compounds similar to this compound can bind to cereblon, a protein involved in the regulation of immune responses and cancer progression. This interaction suggests that the compound may be useful in developing therapies for cancers influenced by cereblon activity .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring and keto groups may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid: Characterized by the presence of a piperidine ring with two keto groups and a sulfonic acid group.

    2-(2,6-Dioxopiperidin-3-yl)ethane-1-sulfonic acid: Similar structure but with the keto groups at different positions.

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A zwitterionic sulfonic acid buffering agent with a piperazine ring.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, keto groups, and a sulfonic acid group makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is a compound with significant potential in biological research and therapeutic applications. Its structure, which includes a piperidine ring and sulfonic acid group, suggests various interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition and cellular signaling pathways.

The compound's chemical formula is C₇H₁₃N₃O₄S, and it has been synthesized through various methods involving the cyclization of piperidine derivatives. The introduction of keto groups and the ethane chain are crucial for its biological activity.

Synthesis Overview

  • Formation of the Piperidine Ring : Cyclization of precursors like 1,5-diaminopentane.
  • Introduction of Keto Groups : Oxidation using agents such as potassium permanganate.
  • Attachment of Ethane Chain : Alkylation with ethyl halides or ethylene oxide.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonic acid group likely facilitates strong interactions with enzyme active sites, potentially altering their function.

Table 1: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC₅₀ (µM)
Protein Kinase ACompetitive5.0
CyclooxygenaseNon-competitive10.0
AcetylcholinesteraseMixed15.0

Interaction with Biological Macromolecules

The compound has been shown to interact with proteins and nucleic acids, affecting their stability and function. This interaction is crucial for its potential therapeutic applications.

Antiproliferative Activity

A study evaluated the antiproliferative effects of derivatives related to this compound on cancer cell lines:

  • Cell Lines Tested : NCI-H929 (multiple myeloma), U2932 (B-cell lymphoma)
  • Results : The compound exhibited significant antiproliferative activity with IC₅₀ values of 2.25 µM for NCI-H929 and 5.86 µM for U2932 cells, indicating potential as an anticancer agent .

The mechanism involves modulation of the cereblon (CRBN) protein pathway, which is essential in regulating protein degradation processes within cells. The compound's binding affinity to CRBN suggests it may induce apoptosis in cancer cells by disrupting normal cellular functions.

Research Applications

The compound is being explored for various applications:

  • Drug Development : As a precursor in synthesizing new therapeutic agents targeting cancer and inflammatory diseases.
  • Biochemical Research : As a tool to study enzyme kinetics and protein interactions.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid?

To optimize synthesis, employ Design of Experiments (DoE) methodologies such as factorial design to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify critical factors. Statistical analysis (e.g., ANOVA) can isolate variables with significant effects on yield and purity . For example, a central composite design could map nonlinear relationships between variables, minimizing trial-and-error approaches . Buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) may stabilize intermediates during sulfonation steps .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Use HPLC with UV/Vis detection (mobile phase: methanol/buffer 65:35) for purity analysis, coupled with mass spectrometry (MS) for molecular weight confirmation . Structural elucidation requires NMR spectroscopy (1H, 13C, DEPT-135) to verify the dioxopiperidinyl and sulfonic acid moieties. For quantification, validate assays against certified reference standards, ensuring <2% variability in triplicate measurements .

Q. What stability studies are essential for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to:

  • Temperature extremes (e.g., 40°C, 60°C)
  • Humidity cycles (75% RH)
  • Light exposure (ICH Q1B guidelines)
    Monitor degradation via HPLC and FTIR, focusing on hydrolysis of the dioxopiperidinyl ring or sulfonic acid group oxidation. Data should inform storage recommendations (e.g., desiccated, 4°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow globally harmonized safety guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store away from ignition sources (P210) and incompatible reagents (e.g., strong oxidizers) .
    Emergency protocols require immediate decontamination with water and medical consultation if exposed (P101) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, identifying transition states and intermediates. Tools like COMSOL Multiphysics integrate reaction kinetics with thermodynamic data to simulate outcomes under varied conditions (e.g., solvent polarity, catalyst presence) . Pair computational predictions with experimental validation to refine models iteratively .

Q. What mechanistic insights explain contradictory data in sulfonic acid group reactivity studies?

Contradictions often arise from solvent effects or competing reaction pathways. Use isotopic labeling (18O) to trace sulfonic acid participation in nucleophilic substitutions. Kinetic studies (e.g., Eyring plots) can differentiate between concerted and stepwise mechanisms. Cross-reference with computational free-energy landscapes to resolve ambiguities .

Q. How can AI-driven platforms enhance the synthesis and analysis of this compound?

Integrate machine learning (ML) with robotic synthesis platforms to autonomously optimize reaction conditions. AI algorithms (e.g., neural networks) analyze historical data to predict optimal reagent ratios or purification methods. For example, ML models trained on HPLC retention times can automate impurity identification .

Q. What factorial design approaches are suitable for studying solvent effects on reaction efficiency?

Implement a mixed-level factorial design to evaluate solvent polarity (e.g., water, DMSO, THF), temperature, and catalyst loading. Response surface methodology (RSM) can model interactions between variables, identifying conditions that maximize yield while minimizing byproducts . For example, a 3^3 design with 27 runs may reveal non-linear solvent-temperature interactions .

Q. How can researchers assess the environmental impact of this compound’s synthesis pathway?

Conduct a life cycle assessment (LCA) evaluating:

  • Green chemistry metrics (E-factor, atom economy)
  • Waste stream toxicity (e.g., heavy metal catalysts)
  • Energy consumption (e.g., reflux vs. microwave-assisted synthesis)
    Compare with alternative routes (e.g., enzymatic catalysis) to prioritize sustainable methodologies .

Q. What advanced reactor designs improve scalability for this compound’s production?

Explore microreactor systems for continuous flow synthesis, enhancing heat/mass transfer and reducing side reactions. Computational fluid dynamics (CFD) simulations optimize reactor geometry and flow rates. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in situ, reducing downstream processing .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5S/c9-6-2-1-3-7(10)8(6)4-5-14(11,12)13/h1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSRCUWTKPXGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid
2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

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